molecular formula C20H12ClN3O6 B11559028 4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate

4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11559028
M. Wt: 425.8 g/mol
InChI Key: VVDFNFCKGVKPNN-UHFFFAOYSA-N
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Description

4-[(E)-[(2-CHLOROPHENYL)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an imino group, and a dinitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-CHLOROPHENYL)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with 4-aminobenzaldehyde to form the imine intermediate. This intermediate is then reacted with 3,5-dinitrobenzoic acid in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-CHLOROPHENYL)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-[(2-CHLOROPHENYL)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-CHLOROPHENYL)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound’s imino and nitro groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

4-[(E)-[(2-CHLOROPHENYL)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to the presence of both chlorophenyl and dinitrobenzoate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H12ClN3O6

Molecular Weight

425.8 g/mol

IUPAC Name

[4-[(2-chlorophenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C20H12ClN3O6/c21-18-3-1-2-4-19(18)22-12-13-5-7-17(8-6-13)30-20(25)14-9-15(23(26)27)11-16(10-14)24(28)29/h1-12H

InChI Key

VVDFNFCKGVKPNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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